molecular formula C18H12N4O2S B5494989 N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide

N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide

Cat. No. B5494989
M. Wt: 348.4 g/mol
InChI Key: OUPQTHMGRGUYHU-UHFFFAOYSA-N
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Description

N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide, commonly known as POT-4, is a chemical compound that has been extensively studied for its potential use in treating various diseases. It belongs to the class of compounds known as allosteric modulators, which can enhance or inhibit the activity of certain proteins in the body.

Mechanism of Action

POT-4 is believed to work by binding to a specific site on the protein it targets, known as the allosteric site. This binding can either enhance or inhibit the activity of the protein, depending on the specific protein and the context in which it is being used.
Biochemical and Physiological Effects
Studies have shown that POT-4 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using POT-4 in lab experiments is that it is relatively easy to synthesize and purify. However, its effects can be highly dependent on the specific protein being targeted, and it may not be effective in all cases.

Future Directions

There are several potential future directions for research on POT-4. One area of interest is in developing more potent and selective allosteric modulators, which could have greater therapeutic potential. Another area of interest is in studying the effects of POT-4 on other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is interest in exploring the potential use of POT-4 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of POT-4 involves the reaction of 2-bromo thiophene with 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline in the presence of a palladium catalyst. The resulting intermediate is then treated with carboxylic acid to yield POT-4.

Scientific Research Applications

POT-4 has been studied for its potential use in treating a variety of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of certain proteins in the brain, which can lead to improvements in cognitive function and behavior.

properties

IUPAC Name

N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-17(15-7-3-9-25-15)20-14-6-1-4-12(10-14)16-21-18(24-22-16)13-5-2-8-19-11-13/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPQTHMGRGUYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide

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